Lusitanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-[(9aR)-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ylidene]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10(15)13-9-11-5-4-8-14-7-3-2-6-12(11)14/h9,12H,2-8H2,1H3,(H,13,15)/b11-9+/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKRQPPGOROKBD-LMMOQWNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC=C1CCCN2C1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C=C/1\CCCN2[C@@H]1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5121-36-8 | |
| Record name | Lusitanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005121368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LUSITANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3670K7590L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Occurrence and Phytochemical Distribution of Lusitanine
Botanical Sources and Species-Specific Accumulation Profiles
The presence and concentration of Lusitanine are highly dependent on the specific plant species and even the chemotype within a species. The Lupinus genus is a primary source of this alkaloid, with notable variations among its numerous species.
Lupinus Genus: Species Variation and Chemotypes
The genus Lupinus, commonly known as lupins, is characterized by a wide diversity of quinolizidine (B1214090) alkaloids, and the alkaloid profile is a distinctive feature of each species. Research has specifically identified this compound in Lupinus luteus (yellow lupin), particularly in the cultivar 'Cardiga'. While many lupin species produce a range of quinolizidine alkaloids, the presence and quantity of this compound can be a key differentiator.
Modern lupin cultivation has focused on developing "sweet" varieties with low alkaloid content to make them suitable for human and animal consumption. This breeding has led to significant variations in the alkaloid profiles of different cultivars. For instance, while wild-type or "bitter" lupins can have high levels of various alkaloids, sweet cultivars of species like Lupinus albus (white lupin) and Lupinus angustifolius (narrow-leafed lupin) have been bred to have significantly reduced alkaloid content, often below 0.02% of the seed's dry weight. nih.govfrontiersin.orgnih.gov The specific concentration of this compound within these sweet and bitter chemotypes requires further detailed investigation.
The following table summarizes the occurrence of this compound and other major quinolizidine alkaloids in selected Lupinus species.
| Species | Major Alkaloids | This compound Presence |
| Lupinus luteus | Lupanine (B156748), Sparteine, Lupinine (B175516) | Identified in cv. Cardiga |
| Lupinus albus | Lupanine, 13-Hydroxylupanine, Multiflorine, Albine | Not typically reported as a major alkaloid |
| Lupinus angustifolius | Lupanine, Angustifoline, 13-Hydroxylupanine | Not typically reported as a major alkaloid |
| Lupinus mutabilis | Lupanine, 4-Hydroxylupanine | Not typically reported as a major alkaloid |
Maackia Species: Distinct Occurrence Patterns
The genus Maackia, another member of the Fabaceae family, is also a known source of quinolizidine alkaloids. While detailed quantitative data on this compound across all Maackia species is not extensively documented, its presence has been confirmed in certain species, indicating a distinct occurrence pattern compared to the more widely studied Lupinus genus. The Amur maackia (Maackia amurensis) is a notable species within this genus. wikipedia.orgmissouribotanicalgarden.orgpfaf.orgvdberk.comoregonstate.edu
Other Leguminous Plant Families
The occurrence of quinolizidine alkaloids extends to other genera within the Fabaceae family, particularly within the tribe Genisteae, which includes genera such as Genista and Cytisus (brooms). While these genera are known to produce a variety of alkaloids, including sparteine and lupanine, the specific presence and distribution of this compound are not as well-documented as in Lupinus. nih.gov Further phytochemical screening of these and other leguminous genera is necessary to fully understand the distribution of this compound within the broader Fabaceae family.
Geographic and Environmental Influences on this compound Production
The production and accumulation of quinolizidine alkaloids, including this compound, are significantly influenced by a plant's growing environment. Abiotic factors such as soil composition, climate, and water availability can lead to considerable variations in alkaloid content.
Studies on various Lupinus species have demonstrated that geographical location plays a crucial role in determining the alkaloid profile. For example, the same lupin cultivar grown in different regions can exhibit different total alkaloid contents. frontiersin.orgresearchgate.net Factors such as soil pH, nutrient availability, and microbial communities can all impact the plant's secondary metabolism. researchgate.net
Ontogenetic and Tissue-Specific Distribution within Producing Organisms
The concentration of this compound and other quinolizidine alkaloids is not static throughout the life of a plant; it changes with the developmental stage (ontogeny) and varies between different plant tissues.
Generally, the total alkaloid content in lupins fluctuates during the growth period, often reaching a peak during the flowering stage. bangladeshbiosafety.orgnih.gov The distribution of these alkaloids within the plant is also uneven.
Accumulation in Seeds
A significant characteristic of many Lupinus species is the accumulation of high concentrations of quinolizidine alkaloids in their seeds. This is considered a defense mechanism against herbivores. bangladeshbiosafety.org Research on Lupinus luteus and Lupinus angustifolius has shown that while alkaloids are present in vegetative parts like stems and leaves, the highest concentrations are often found in the reproductive organs, particularly the pods and flowers, with subsequent accumulation in the seeds as they mature. researchgate.netresearchgate.net The lowest levels of alkaloids are typically found in the seeds at full maturity in low-alkaloid "sweet" varieties. researchgate.netresearchgate.net While these studies provide a general model for alkaloid distribution, specific quantitative data on the partitioning of this compound between vegetative and reproductive tissues, and its accumulation dynamics in seeds throughout their development, require more targeted investigation.
Presence in Aerial Plant Parts (Leaves, Stems)
Scientific literature confirms that this compound is a principal alkaloid found in the aerial portions of Genista lusitanica. epdf.pub This indicates a significant synthesis and accumulation of the compound in the leaves and stems of the plant. The concentration in these parts suggests a potential role in the plant's defense mechanisms against herbivores and pathogens, a common function of alkaloids.
Distribution in Roots and Bark
While the presence of this compound is well-documented in the aerial parts of Genista lusitanica, specific quantitative data regarding its distribution in the roots and bark is less extensively detailed in readily available literature. However, the general distribution patterns of quinolizidine alkaloids within the Genista genus suggest that these compounds are typically synthesized in the green, aerial parts and then transported and stored throughout the plant, including the roots and bark. This systemic distribution is a common characteristic of alkaloids, which often serve protective functions for the entire organism. Further targeted phytochemical analysis of the root and bark tissues of Genista lusitanica would be beneficial to quantify the precise levels of this compound in these parts.
Chemotaxonomic Significance of this compound
The presence and structural type of alkaloids are often used as chemical markers in plant taxonomy, a field known as chemotaxonomy. This compound, as a quinolizidine alkaloid, holds particular significance in the classification of plants within the tribe Genisteae, to which Genista lusitanica belongs.
The Genisteae tribe is characterized by the widespread occurrence of quinolizidine alkaloids. The specific alkaloid profile of a species can provide valuable insights into its evolutionary relationships with other species. The identification of this compound as a primary constituent of Genista lusitanica contributes to the chemical fingerprint of this species, aiding in its differentiation from other closely related Genista species that may produce different types or quantities of quinolizidine alkaloids. This chemical distinction reinforces taxonomic classifications based on morphological characteristics and can help resolve ambiguities in plant identification.
The study of this compound and its distribution, therefore, not only enhances our understanding of the biochemistry of Genista lusitanica but also provides a valuable tool for the systematic classification of this and related species within the Fabaceae family.
Advanced Methodologies for Lusitanine Isolation and Structural Elucidation
High-Resolution Spectroscopic Techniques for Lusitanine Structure Determination
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound, as well as providing information about its structural fragments. chemistry-chemists.comacs.orgmdpi.comcurrenta.depioneerpublisher.com
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate measurements of the mass-to-charge ratio (m/z) of the molecular ion. uni-bayreuth.decurrenta.de This accuracy allows for the determination of the precise molecular formula of this compound (C₁₂H₂₀N₂O) by comparing the experimental mass with theoretical masses for possible elemental compositions. nih.govchembk.comnih.gov The high resolution also helps in resolving isobaric compounds and confirming the presence of specific elements through isotopic patterns. currenta.de
Tandem Mass Spectrometry (MSⁿ) for Structural Fragment Analysis
Tandem mass spectrometry (MSⁿ, including MS/MS) involves the fragmentation of selected ions and the analysis of the resulting product ions. acs.orgmdpi.comcurrenta.de This technique provides detailed information about the substructures present in this compound. By analyzing the fragmentation pattern, characteristic cleavages within the quinolizidine (B1214090) ring and the acetamide (B32628) side chain can be identified, providing evidence for the proposed structure. currenta.de MS/MS is particularly useful for differentiating between isomeric compounds. nih.gov
LC-MS Coupling in Elucidation
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. nih.govnih.govpharmaknowledgeforum.comrsc.org This hyphenated technique is widely used in the analysis of complex natural product extracts, allowing for the separation and subsequent structural characterization of individual compounds like this compound, even in mixtures. currenta.deresearchgate.net LC-MS, especially when combined with tandem MS (LC-MS/MS), is a powerful tool for the identification and dereplication of alkaloids. nih.govnih.gov
Vibrational Spectroscopy (e.g., IR) for Functional Group Identification
Vibrational spectroscopy, such as Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule based on their characteristic absorption frequencies of infrared radiation. rsc.orgacs.orgpharm.or.jprhhz.net The IR spectrum of this compound shows absorption bands corresponding to key functional groups, such as the carbonyl group (C=O) of the acetamide moiety and characteristic bands associated with the quinolizidine ring system and the enamine function. rsc.orgrhhz.net These spectral features provide supporting evidence for the presence of specific structural elements in this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. chemistry-chemists.comwikipedia.orgnih.govresearchgate.net While requiring a suitable crystal of this compound or one of its salts, X-ray crystallography can provide an unambiguous determination of its solid-state structure, including bond lengths, bond angles, and stereochemistry. wikipedia.org This technique has been used to confirm the absolute configuration of quinolizidine alkaloids. chemistry-chemists.comrushim.ru
Stereochemical Assignments and Absolute Configuration Determination
The stereochemical assignment and determination of the absolute configuration of chiral molecules like this compound are critical steps in natural product chemistry. For this compound, this involved a combination of spectroscopic techniques and chemical transformations. jst.go.jp The absolute configuration of (-)-lusitanine has been established as (1R, 6R)-5-(E)-acetamidomethylidenequinolizidine. jst.go.jpresearchgate.net
Chiroptical Methods (e.g., Optical Rotation, Electronic Circular Dichroism)
Chiroptical methods, such as optical rotation and Electronic Circular Dichroism (ECD), are valuable tools for investigating the stereochemistry of chiral compounds. wikipedia.orgencyclopedia.pubspectroscopyeurope.comsmoldyn.org Optical rotation measures the rotation of plane-polarized light as it passes through a chiral substance. wikipedia.org this compound exhibits levorotation, indicated by the prefix (-). jst.go.jpnih.gov The specific optical rotation value, measured at a defined wavelength and concentration, is a characteristic property of a pure enantiomer. For (-)-lusitanine, an optical rotation of [α]23D -33.5° (c=0.17, EtOH) has been reported for a related dihydro-derivative, while a dihydro-derivative with the opposite configuration showed [α]23D +53.1° (c=0.16, EtOH). jst.go.jp
NMR Anisotropy Methods
NMR spectroscopy is a fundamental technique for structural elucidation, and anisotropic NMR parameters, such as Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropies (RCSAs), provide valuable stereochemical information. leibniz-fmp.delibretexts.orgnewera-spectro.comyoutube.com Unlike standard isotropic NMR, which is performed in free-tumbling solutions, anisotropic NMR utilizes partially aligned media. leibniz-fmp.denewera-spectro.comyoutube.com This partial alignment causes orientation-dependent interactions (like RDCs and RCSAs) to become observable, providing constraints on the relative orientations of internuclear vectors and chemical shift tensors within the molecule. leibniz-fmp.denewera-spectro.comyoutube.com These constraints are crucial for determining relative configurations, even for stereocenters that are far apart in the molecule. leibniz-fmp.denewera-spectro.comyoutube.com While the provided search results detail the general application of NMR anisotropy methods for stereochemistry determination and mention standard NMR data for this compound (¹H-NMR and ¹³C-NMR) jst.go.jp, specific studies detailing the use of RDCs or RCSAs specifically for the stereochemical assignment of this compound were not found. However, these methods represent advanced techniques that could be applied for a more rigorous or independent verification of the stereochemistry.
Chemical Derivatization for Chiral Analysis
Chemical derivatization is a common approach in chiral analysis, particularly when the analyte itself lacks suitable properties for direct spectroscopic or chromatographic separation of enantiomers. chiralpedia.comnih.govjuniperpublishers.comnih.gov This method involves reacting the chiral molecule with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.comnih.govjuniperpublishers.com Diastereomers have different physicochemical properties and can be separated using standard achiral chromatographic techniques, such as HPLC or GC. chiralpedia.comnih.govjuniperpublishers.com The ratio of the resulting diastereomers reflects the enantiomeric composition of the original sample. chiralpedia.com
In the case of this compound, its absolute configuration was established, in part, on the basis of chemical transformation into its dihydro-derivatives. jst.go.jp Specifically, (-)-lusitanine (I) was chemically transformed into two dihydro-derivatives: II, with (1R, 5R, 6R) configuration and a positive optical rotation, and III, with (1R, 5S, 6R) configuration and a negative optical rotation. jst.go.jp The spectral evidence (presumably NMR and potentially other methods) of these dihydro-derivatives, in conjunction with their formation from this compound, was used to deduce the absolute configuration of the parent compound. jst.go.jp This approach exemplifies the use of chemical derivatization (in this case, reduction to dihydro-derivatives) to create compounds whose stereochemistry is more readily analyzed, thereby allowing for the determination of the original molecule's configuration.
Biosynthetic Pathways and Enzymology of Lusitanine
Elucidation of Core Quinolizidine (B1214090) Alkaloid Biosynthesis
The foundational steps of quinolizidine alkaloid biosynthesis involve the conversion of L-lysine through decarboxylation, oxidative deamination, and subsequent cyclization events. The carbon and nitrogen atoms of the quinolizidine skeleton are ultimately derived from L-lysine. nih.govrsc.org
The initial committed step in the biosynthesis of quinolizidine alkaloids is the decarboxylation of L-lysine. mdpi.comnih.govnih.govrsc.orgresearchgate.netfrontiersin.orgnih.govoup.comfrontiersin.orgfrontiersin.org This reaction removes a carboxyl group from L-lysine, yielding the diamine cadaverine (B124047). mdpi.comnih.govrsc.orgresearchgate.netfrontiersin.orgnih.govfrontiersin.orgfrontiersin.org The enzyme responsible for catalyzing this crucial step is Lysine (B10760008) Decarboxylase (LDC). mdpi.comnih.govnih.govrsc.orgresearchgate.netfrontiersin.orgnih.govoup.comfrontiersin.orgfrontiersin.org LDC is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. nih.govrsc.org Studies have shown that LDC from quinolizidine alkaloid-producing plants, such as Lupinus angustifolius, can preferentially or equally catalyze the decarboxylation of L-lysine compared to L-ornithine. nih.gov LDC activity has been detected in various plant organs, with the enzyme localized within the chloroplasts. nih.govresearchgate.netnih.gov The decarboxylation catalyzed by LDC is believed to proceed with the retention of configuration at the α-carbon of L-lysine. rsc.org
Following the formation of cadaverine, the pathway proceeds with its conversion to 5-aminopentanal (B1222117). mdpi.comfrontiersin.orgnih.govfrontiersin.org This step is thought to be catalyzed by a copper amine oxidase (CAO) or potentially an amino transferase. mdpi.comfrontiersin.orgnih.govfrontiersin.org The resulting 5-aminopentanal then undergoes spontaneous cyclization to form Δ1-piperideine, a Schiff base. mdpi.comfrontiersin.orgnih.govfrontiersin.org Δ1-piperideine serves as a universal intermediate in the biosynthesis of various Lys-derived alkaloids. frontiersin.orgnih.gov The core quinolizidine ring system, particularly the tetracyclic structures like sparteine, lupanine (B156748), and multiflorine, are believed to be formed from a diiminium cation intermediate, which is derived from Δ1-piperideine. mdpi.comfrontiersin.orgfrontiersin.org Tracer experiments have indicated that the skeleton of tetracyclic quinolizidine alkaloids originates from three units of L-lysine, which are converted to cadaverine. rsc.org
Several key enzymes orchestrate the biosynthesis of quinolizidine alkaloids. Lysine Decarboxylase (LDC) initiates the pathway by converting L-lysine to cadaverine. mdpi.comnih.govnih.govrsc.orgresearchgate.netfrontiersin.orgnih.govoup.comfrontiersin.orgfrontiersin.org Copper Amine Oxidase (CAO) is involved in the subsequent oxidative deamination of cadaverine. mdpi.comfrontiersin.orgnih.govfrontiersin.org Acyltransferases play a role in the later stages of the pathway, modifying the core quinolizidine structures through acylation, often resulting in ester-type alkaloids. mdpi.comresearchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.netoup.comjst.go.jpoup.comresearchgate.net Examples include Tigloyl-CoA:13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase (HMT/HLT), which catalyzes the acylation of hydroxylated quinolizidine alkaloids. mdpi.comresearchgate.netnih.govoup.comoup.com These ester-type alkaloids are often considered end products and may serve as storage forms. nih.govoup.com
Research has also identified an acetyltransferase (AT) that is unexpectedly involved in the early stages of the quinolizidine alkaloid pathway in white lupin. nih.gov A mutation in the gene encoding this acetyltransferase can lead to a blockage in the pathway and the accumulation of distinctive metabolites. nih.gov This suggests a role for acetylation earlier than previously thought, potentially relevant to the formation of acetylated alkaloids like lusitanine.
Here is a summary of key enzymes and their roles in the core quinolizidine alkaloid biosynthetic pathway:
| Enzyme | Abbreviation | Catalyzed Reaction | Subcellular Localization |
| Lysine Decarboxylase | LDC | L-lysine decarboxylation to cadaverine | Chloroplasts nih.govresearchgate.netnih.gov |
| Copper Amine Oxidase | CAO | Cadaverine oxidative deamination to 5-aminopentanal | Not explicitly stated, but acts on cadaverine from chloroplasts |
| Acyltransferases (e.g., HMT/HLT, LaAT) | AT, HMT/HLT, LaAT | Acylation of quinolizidine alkaloids | Varied, HMT/HLT potentially associated with mitochondria oup.com |
Specific Enzymatic Steps in this compound Formation
This compound is characterized by the presence of an acetyl group. As an acetylated quinolizidine alkaloid, its biosynthesis involves specific enzymatic steps that lead to the incorporation and retention of this acetyl moiety. researchgate.netnih.gov
The presence of this compound in various Lupinus species indicates that an acetyl group is incorporated into the quinolizidine structure and retained through the formation of the quinolizidine ring system. researchgate.netnih.gov The recent finding of an acetyltransferase (AT) involved in the early stages of the quinolizidine alkaloid pathway provides a potential enzymatic basis for this acetylation. nih.gov While the precise substrate and mechanism of this early acetylation step leading specifically to this compound are not fully detailed in the available research, the involvement of an AT at an early point in the pathway suggests that acetylation occurs on a precursor or an early intermediate before the complete formation of the complex tetracyclic quinolizidine skeleton. nih.gov The accumulation of distinctive metabolites in plants with impaired AT activity further supports its role in the early pathway. nih.gov It has been hypothesized that this early acetylation might be a common step, and a subsequent deacetylase could be responsible for removing the acetyl group in the biosynthesis of non-acetylated quinolizidine alkaloids. nih.gov
Beyond the core cyclization reactions, quinolizidine alkaloids undergo various tailoring modifications, including oxidation, dehydrogenation, hydroxylation, acylation, and methylation, to generate the wide diversity of structures observed in nature. mdpi.comresearchgate.netfrontiersin.orgnih.gov Hydroxylation is one such modification that introduces hydroxyl groups onto the quinolizidine skeleton. mdpi.comresearchgate.netfrontiersin.orgnih.gov Enzymes such as Cytochromes P450 are thought to be involved in these hydroxylation reactions in alkaloid biosynthesis. frontiersin.org While hydroxylation is a common modification in quinolizidine alkaloid biosynthesis, the specific hydroxylation steps, if any, directly involved in the formation of this compound itself are not explicitly detailed in the provided search results. The oxygen atom in this compound is part of the acetyl group attached via an amide linkage, which is a result of acetylation rather than hydroxylation of the quinolizidine ring. However, hydroxylation reactions are crucial for the biosynthesis of other quinolizidine alkaloids that might serve as substrates for further modifications by acyltransferases.
Genetic Regulation of this compound Biosynthesis
Identification and Characterization of Genes Involved
Key genes involved in the early stages of quinolizidine alkaloid biosynthesis, relevant to this compound production, have been identified and characterized, primarily in the genus Lupinus. Through approaches such as differential gene expression analysis between high-alkaloid ("bitter") and low-alkaloid ("sweet") cultivars, researchers have pinpointed candidate genes.
Two of the earliest identified enzymes in the QA pathway are lysine decarboxylase (LDC) and copper amine oxidase (CAO), encoded by LDC and CAO genes, respectively. These enzymes catalyze the initial committed steps from L-lysine to cadaverine and then to Δ1-piperideine. More recently, an acyltransferase-like gene, LaAT, has been identified in Lupinus angustifolius. This gene shows homology to the BAHD acyltransferase family, known for catalyzing the formation of esters and amides. The identification of LaAT provides a genetic basis for the hypothesized acetylation step in the biosynthesis of this compound and other acetylated QAs.
The identification of these genes has often involved comparative genomic and transcriptomic studies, allowing for the correlation of gene expression levels with alkaloid accumulation profiles in different plant lines or tissues.
Metabolic Engineering Strategies for Enhanced this compound Production
Pathway Reconstruction in Heterologous Hosts
Reconstructing plant metabolic pathways in heterologous hosts, such as bacteria or yeast, is a powerful metabolic engineering approach. This involves identifying and cloning the genes encoding the enzymes of the biosynthetic pathway and introducing them into a suitable host organism.
For this compound biosynthesis, this would entail identifying all the genes from L-lysine to this compound, including those for LDC, CAO, the specific acyltransferase involved in acetylation, and any other necessary downstream enzymes. Reconstructing this pathway in a heterologous host could allow for controlled production of this compound under optimized fermentation conditions, independent of the plant's natural growth limitations. However, the incomplete knowledge of the entire this compound pathway presents a significant challenge for complete pathway reconstruction. Efforts might initially focus on reconstructing the known early steps and then progressively adding or identifying the missing enzymatic activities.
Enzyme Overexpression and Gene Silencing Approaches
Manipulating the expression levels of genes encoding biosynthetic enzymes is a common strategy in metabolic engineering. Overexpression of genes encoding rate-limiting enzymes can increase the flux through the pathway, potentially leading to higher production of the target compound. Conversely, gene silencing (using techniques like RNA interference) can be used to reduce the expression of genes encoding competing enzymes or enzymes involved in the degradation of the target compound or the synthesis of undesirable byproducts.
In the context of this compound biosynthesis, overexpressing genes like LDC and CAO could potentially increase the supply of early pathway intermediates like cadaverine and Δ1-piperideine. Overexpression of the specific acyltransferase gene (LaAT or its orthologs) is a direct strategy to potentially enhance the acetylation step leading to this compound. Conversely, if enzymes involved in the further metabolism or degradation of this compound were identified, silencing their corresponding genes could help increase this compound accumulation. Similarly, silencing genes for enzymes leading to competing QA branches could redirect metabolic flux towards this compound.
These approaches, whether applied in the native plant or in a heterologous system, require a thorough understanding of the pathway and the regulatory networks involved to effectively enhance this compound production.
Chemical Synthesis and Derivatization Strategies for Lusitanine and Its Analogues
Total Synthesis Approaches to the Quinolizidine (B1214090) Core
Total synthesis of the quinolizidine core, the fundamental structural element of Lusitanine, typically involves the construction of the bicyclic 1-azabicyclo[4.4.0]decane system from simpler acyclic or monocyclic precursors. Various strategies have been developed for assembling this core structure, often employing cascade or tandem reactions to efficiently build complexity and control stereochemistry.
Retrosynthetic Analysis of the this compound Skeleton
Retrosynthetic analysis of the this compound skeleton (a (9aR)-octahydroquinolizin-1-ylidene methyl acetamide) would likely involve disconnecting the molecule into simpler, readily available precursors. Key disconnections could target the bonds forming the quinolizidine rings or the attachment points of the exocyclic double bond and the acetamide (B32628) group.
One potential retrosynthetic strategy for the quinolizidine core involves a Dieckmann condensation or a related intramolecular cyclization to form one of the rings, followed by elaboration to the bicyclic system. Another common approach is the construction of one ring and subsequent annulation to form the second. Considering the nitrogen atom at the bridgehead, strategies involving intramolecular cyclization onto an amine or iminium species are often employed. clockss.orgacs.orgntu.edu.sg
The exocyclic double bond, being in conjugation with the nitrogen, suggests a possible enamine or iminium intermediate in the forward synthesis. The acetamide group could be introduced through amidation chemistry at a late stage or be part of a precursor building block.
Stereo- and Enantioselective Synthetic Methodologies
Given the presence of a stereocenter at the 9a position in the quinolizidine core and the defined configuration in (-)-Lusitanine (9aR) Current time information in Bangalore, IN., stereoselective and enantioselective synthetic methodologies are crucial for the total synthesis of the natural product.
Strategies for controlling stereochemistry in quinolizidine synthesis include the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or asymmetric catalysis. capes.gov.brresearchgate.netrsc.orgnih.govrsc.orgchemrxiv.orgnih.gov Diastereoselective reactions, influenced by existing stereocenters in a molecule, can also be employed to establish the correct relative configuration within the bicyclic system. capes.gov.brresearchgate.netrsc.org Enantioselective methods, such as asymmetric cyclizations or additions catalyzed by chiral catalysts, are essential for synthesizing a single enantiomer. nih.govrsc.orgchemrxiv.orgnih.gov For instance, asymmetric allylic alkylation and organocatalytic approaches have been successfully applied in the stereoselective synthesis of related nitrogen heterocycles. researchgate.netrsc.org
Key Reaction Transformations in Total Synthesis Efforts
The total synthesis of quinolizidine alkaloids and related structures often relies on a repertoire of key reaction transformations. These can include:
Cyclization Reactions: Intramolecular reactions are fundamental for forming the cyclic systems. Examples include Dieckmann condensations, intramolecular Mannich reactions, and cyclizations onto iminium ions. clockss.orgacs.orgntu.edu.sg
Formation of Carbon-Nitrogen Bonds: Reactions that establish the C-N bonds within the rings are critical. These can involve alkylation of amines, reductive amination, or cyclization reactions that form C-N bonds. georgiasouthern.edu
Formation of Carbon-Carbon Bonds: Various C-C bond forming reactions are employed to build the carbon skeleton, such as Grignard additions, aldol (B89426) reactions, Michael additions, and cross-coupling reactions. clockss.orgnih.govorganic-chemistry.org
Introduction of the Exocyclic Double Bond: This functionality can be introduced through various methods, including Wittig reactions, elimination reactions, or by functionalizing a precursor with a suitable leaving group adjacent to a carbon bearing a hydrogen. clockss.orgacs.orgresearchgate.net
Introduction of the Acetamide Group: The acetamide moiety can be incorporated through amidation of a primary or secondary amine precursor with acetic acid or an activated acetic acid derivative. georgiasouthern.eduontosight.ai
While a specific detailed total synthesis of this compound was not found in the consulted literature, the general strategies and reactions described above are representative of the approaches used for the synthesis of complex quinolizidine alkaloids with similar structural features.
Semi-Synthetic Strategies for this compound and Related Alkaloids
Semi-synthetic approaches to this compound involve using naturally occurring quinolizidine alkaloids as starting materials and modifying them chemically to obtain the target compound. This strategy can be advantageous when the natural precursor is readily available.
Modification of Naturally Occurring Quinolizidine Precursors
This compound is found alongside other quinolizidine alkaloids such as lupanine (B156748) and lupinine (B175516) in plants like Lupinus species. scripps.eduresearchgate.netresearchgate.netresearchgate.net These co-occurring alkaloids could potentially serve as starting materials for the semi-synthesis of this compound.
Modifications of these natural precursors would require transformations that introduce the exocyclic double bond and the acetamide group at the correct positions and with the desired stereochemistry. For example, if starting from an alkaloid with a pre-existing quinolizidine core, reactions would be needed to functionalize the appropriate carbon atom adjacent to the bridgehead nitrogen and introduce the required substituents.
Strategies for Introduction of Functional Groups
The introduction of the specific functional groups present in this compound – the exocyclic double bond and the acetamide moiety – into a quinolizidine precursor would require specific chemical transformations.
Introducing the exocyclic double bond adjacent to the bridgehead nitrogen could involve reactions such as the Hofmann elimination of a quaternary ammonium (B1175870) salt derived from the quinolizidine, or potentially through directed functionalization and elimination strategies. clockss.orgresearchgate.net
The acetamide group could be introduced by converting a suitable functional handle on the precursor, such as an amine or a carboxylic acid derivative, into the desired acetamide. Amidation reactions, involving the coupling of an amine with an activated acetic acid derivative or the reaction of a carboxylic acid with an amine and a coupling agent, are standard methods for forming amide bonds. georgiasouthern.eduontosight.ai Regioselective introduction of these functional groups onto the quinolizidine core is a key challenge in semi-synthesis.
This compound is a chemical compound with the molecular formula C₁₂H₂₀N₂O. nih.gov Its IUPAC name is N-[(E)-[(9aR)-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ylidene]methyl]acetamide. nih.gov this compound is classified as a lupin alkaloid and has been reported to occur in plants such as Maackia tenuifolia and Lupinus pusillus. nih.gov
Ecological Roles and Interspecies Interactions of Lusitanine
Role in Plant Defense Mechanisms Against Herbivory and Pest Infestation
Lusitanine, as a quinolizidine (B1214090) alkaloid, is involved in the chemical defense of plants against herbivores, particularly insects. researchgate.netnih.govcabidigitallibrary.org Quinolizidine alkaloids are known to impair the fitness of herbivorous arthropods, such as grasshoppers and aphids, by inhibiting their growth and acting as feeding deterrents. researchgate.net The bitter taste and toxicity conferred by QAs, especially in seeds where they often accumulate significantly, are considered key factors in deterring herbivory. nih.govacs.org
Research indicates that the production of alkaloids in some plants can be induced by insect feeding, suggesting a defensive response mechanism. nih.gov Plants with high alkaloid content, such as certain varieties of Lupinus, exhibit increased resistance to aphid infestation compared to varieties with lower alkaloid levels. researchgate.netuni-halle.de Studies on aphids like Aphis fabae, Aphis pisum, Myzus persicae, and Aphis craccivora have shown a negative correlation between their reproduction and the total QA content in plants. uni-halle.de These herbivores exhibit reduced probing activity and shorter phloem feeding durations on genotypes with high QA levels or unfavorable QA composition. uni-halle.de
This compound has been detected in species like Lupinus lepidus, where total alkaloid content, including this compound, was found to be higher in plants exposed to herbivory compared to those where herbivores were excluded, further supporting its role in induced defense. nih.gov
Allelopathic Effects and Plant-Plant Interactions
Beyond defense against herbivores, quinolizidine alkaloids, including this compound, are considered potential compounds involved in plant-plant interactions, specifically allelopathy. researchgate.net Allelopathy refers to the chemical inhibition of one plant species by another. Lupin alkaloids are assumed to have an allelopathic function. researchgate.net
While specific detailed research on the allelopathic effects of this compound alone is limited in the provided search results, the general understanding of quinolizidine alkaloids suggests their potential to influence the germination and growth of competing plant species. researchgate.netnih.gov The excretion of QAs, such as lupanine (B156748) and 13-tigloyloxylupanine, into the surrounding medium by the roots of Lupinus albus seedlings, which are not affected by these alkaloids, supports the hypothesis of their role in allelopathy. researchgate.net
Antimicrobial and Anti-pathogen Activities in Natural Ecosystems
Quinolizidine alkaloids possess antimicrobial properties, contributing to the plant's defense against various microorganisms, including bacteria and fungi. researchgate.netnih.govacs.orgekb.eg This antimicrobial activity is considered part of the chemical defense system of lupins against microbes. researchgate.netekb.eg
Studies have indicated that quinolizidine alkaloids can inhibit the germination and development of plant pathogens, such as powdery mildew (Erysiphe graminis f.sp. hordei). researchgate.net Mixtures of quinolizidine alkaloids have been shown to inhibit conidia germination and subsequent appressoria development of this fungus. researchgate.net
While the search results highlight the antimicrobial activity of quinolizidine alkaloids as a class, specific data on the antimicrobial activity of this compound against a broad spectrum of natural ecosystem pathogens is not extensively detailed. However, its presence within this class of compounds known for such activity suggests a potential contribution to the plant's defense against microbial threats in its natural environment. researchgate.netnih.govekb.eg
Role in Animal Deterrence and Ecological Niche Adaptation
This compound, as a quinolizidine alkaloid, contributes to the deterrence of animals, both herbivores and potentially other organisms, influencing the ecological niche of the plants that produce it. researchgate.netnih.gov The toxicity and bitter taste of QAs act as a deterrent against feeding by various animals. nih.govacs.org
The presence of QAs in lupins is a significant factor in their resistance to herbivory by animals. researchgate.netuni-halle.de While some animals may adapt to tolerate or even sequester these compounds, for many, they act as a deterrent, reducing grazing pressure. researchgate.netnih.gov The accumulation of alkaloids in different plant tissues, such as seeds, leaves, and bark, strategically protects vulnerable parts of the plant from consumption. nih.govacs.org
The role of this compound in animal deterrence is intrinsically linked to its function in plant defense against herbivory (Section 7.1). By deterring herbivores, this compound contributes to the plant's survival and reproductive success, thereby influencing its ability to thrive in its specific ecological niche.
Future Research Directions and Translational Perspectives in Lusitanine Chemistry
Development of Novel and High-Throughput Analytical Methodologies for Lusitanine Profiling
The accurate and efficient analysis of this compound in complex biological matrices is crucial for both fundamental research and potential applications. Current analytical approaches for quinolizidine (B1214090) alkaloids, including this compound, often involve chromatographic techniques such as Thin-Layer Chromatography (TLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netacs.orgresearchgate.net.
Future directions in this area focus on developing novel and high-throughput methodologies to improve sensitivity, specificity, and speed. The integration of HPTLC with mass spectrometry shows promise for enhanced detection and identification researchgate.netresearchgate.net. Furthermore, the development of automated and miniaturized analytical platforms could enable high-throughput profiling of this compound in large numbers of samples, which is essential for screening plant populations for high producers or for monitoring production in engineered systems technologynetworks.com. Advancements in hyphenated techniques and the creation of standardized analytical protocols are key areas for future development.
Advanced Biosynthetic Engineering for Sustainable this compound Production
This compound, like other quinolizidine alkaloids, is biosynthesized in plants from the amino acid L-lysine, involving intermediates such as cadaverine (B124047) researchgate.netnih.govrushim.ru. The early steps of this pathway are known to involve enzymes like lysine (B10760008) decarboxylase (LDC) and copper amine oxidase (CAO) nih.govresearchgate.netnih.gov. An acyltransferase (LaAT) has also been implicated in the pathway, potentially involved in the acetylation step that leads to compounds like this compound, although the complete biosynthetic route remains to be fully elucidated nih.govresearchgate.netresearchgate.net.
Advanced biosynthetic engineering offers a powerful avenue for sustainable this compound production, potentially overcoming limitations associated with extraction from natural sources, such as variability in content due to environmental conditions or plant genotype frontiersin.org. Future research will likely focus on:
Complete elucidation of the this compound biosynthetic pathway, identifying all involved enzymes and genes.
Genetic engineering of host organisms (e.g., bacteria, yeast, or even other plants) to express the complete or modified this compound biosynthetic pathway.
Optimization of metabolic flux towards this compound production in engineered systems through techniques like enzyme overexpression, gene knockout, and pathway compartmentalization.
Exploring the use of elicitors and optimized bioreactor conditions to enhance alkaloid yields in plant cell cultures or engineered microbial systems slideshare.net.
Understanding the genes and enzymes involved in the quinolizidine alkaloid pathway is crucial for enabling such metabolic engineering efforts researchgate.net.
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are increasingly transforming natural product research, offering powerful tools for data analysis, prediction, and discovery technologynetworks.comhelmholtz-hips.decas.orgcolab.wsrsc.orgnih.gov. Their application to this compound research holds significant potential.
Predictive Modeling for Bioactivity and Synthesis
AI and ML algorithms can be trained on existing datasets of chemical structures and biological activities to predict the potential bioactivity of novel or known compounds, including this compound and its potential derivatives helmholtz-hips.decas.orgcolab.ws. This can help prioritize compounds for experimental testing, accelerating the discovery of new therapeutic or other applications. Furthermore, AI can assist in predicting optimal synthesis routes for this compound and its analogs, potentially reducing the time and cost of chemical synthesis helmholtz-hips.decolab.ws. Developing accurate predictive models requires access to high-quality, standardized data on this compound's properties and any observed biological effects helmholtz-hips.decolab.ws.
Data Mining for Natural Product Discovery
AI and bioinformatics tools are already being used for genome mining to identify novel biosynthetic gene clusters (BGCs) in plant and microbial genomes that may be responsible for producing natural products technologynetworks.comhelmholtz-hips.decas.orgmdpi.comsimbhq.orgelifesciences.orgfrontiersin.org. Applying these techniques to analyze the genomes of this compound-producing plants or associated microorganisms could lead to the discovery of new sources of this compound or structurally related alkaloids. Data mining can also help in the dereplication process, ensuring that research efforts are focused on truly novel compounds rather than rediscovering known ones cas.org.
Exploration of New Bioactive Derivatives through Combinatorial Chemistry and Directed Synthesis
Exploring the structural space around natural products is a common strategy to discover compounds with improved potency, selectivity, or other desirable properties. Future research on this compound will likely involve the generation and evaluation of new derivatives.
Combinatorial chemistry techniques, which involve synthesizing large libraries of structurally related compounds, can be used to create diverse collections of this compound analogs researchgate.net. Coupled with high-throughput screening, this approach can rapidly identify derivatives with enhanced bioactivity. Directed synthesis, on the other hand, involves the rational design and synthesis of specific this compound derivatives based on insights gained from structure-activity relationship studies or in silico predictions rsc.orgchemistry-chemists.com. These efforts aim to create compounds with tailored properties for specific applications.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding
The integration of multi-omics technologies – genomics, proteomics, and metabolomics – provides a holistic view of biological systems and is becoming increasingly important in natural product research nih.govnih.govisaaa.orgrsc.orgscidoc.org.
Genomics: Provides the complete genetic blueprint, allowing for the identification of genes encoding biosynthetic enzymes and regulatory elements related to this compound production technologynetworks.commdpi.comsimbhq.orgelifesciences.orgnih.govrsc.org.
Proteomics: Studies the full complement of proteins expressed by an organism, enabling the identification and characterization of the enzymes involved in this compound biosynthesis and metabolism isaaa.orgscidoc.org.
Metabolomics: Provides a snapshot of all the small molecules (metabolites) present in a biological sample, allowing for the identification and quantification of this compound and other related compounds, as well as intermediates in its biosynthetic pathway nih.govisaaa.orgrsc.org.
Integrating data from these different omics levels can provide a comprehensive understanding of when, where, and how this compound is produced in an organism. This integrated approach is crucial for fully elucidating the complex quinolizidine alkaloid pathway and can inform strategies for biosynthetic engineering and the discovery of new related compounds nih.govrsc.org.
Here is a table summarizing some natural sources where this compound has been reported:
nih.govuni-bayreuth.denih.govnih.govresearchgate.netresearchgate.netacs.orgacs.orgfrontiersin.orgHere is a table illustrating the role of Omics Technologies in natural product research, relevant to understanding this compound:
nih.govrsc.orgmdpi.comsimbhq.orgisaaa.orgscidoc.orgnih.govrsc.orgnih.govQ & A
Q. What foundational methodologies are recommended for characterizing the molecular structure of Lusitanine?
To determine the molecular structure, employ X-ray crystallography for atomic-level resolution and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm functional groups and stereochemistry. Cross-validate results with high-resolution mass spectrometry (HRMS) to ensure molecular weight accuracy. Experimental protocols must detail purification steps (e.g., column chromatography, recrystallization) and solvent systems to ensure reproducibility .
Q. What key spectroscopic techniques are critical for identifying this compound in complex biological matrices?
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization parameters (e.g., ESI+/ESI−) to detect this compound in low-concentration samples. Pair this with UV-Vis spectroscopy to establish absorption maxima (λmax) for quantitative analysis. Calibration curves should account for matrix effects, and limits of detection (LOD) must be statistically validated using triplicate measurements .
Q. How can researchers design in vitro assays to assess this compound’s bioactivity?
Develop dose-response experiments using cell lines relevant to the hypothesized mechanism (e.g., cancer, antimicrobial). Include positive and negative controls, and measure IC₅₀ values via MTT or resazurin assays. Ensure experimental replicates (n ≥ 3) and account for solvent cytotoxicity by testing vehicle-only groups. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How should researchers resolve contradictions in pharmacological data for this compound across different studies?
Conduct meta-analyses to identify variables such as differences in assay conditions (e.g., pH, temperature), purity of compounds, or cell line specificity. Perform sensitivity analyses to quantify the impact of methodological variations. For example, if Study A reports potent antimicrobial activity while Study B shows none, compare solvent systems (DMSO vs. aqueous) and bacterial strains used. Replicate critical experiments under standardized protocols and publish raw datasets for transparency .
Q. What experimental strategies optimize the synthetic yield of this compound while minimizing byproducts?
Apply Design of Experiments (DoE) to evaluate reaction parameters (e.g., catalyst loading, temperature, reaction time). Use HPLC-PDA to monitor reaction progress and identify byproducts via retention time and UV spectra. Optimize purification using orthogonal techniques (e.g., size-exclusion chromatography followed by preparative TLC). Report percentage yields, enantiomeric excess (where applicable), and characterize byproducts via MS/MS fragmentation .
Q. How can computational modeling enhance understanding of this compound’s stability under varying environmental conditions?
Perform molecular dynamics (MD) simulations to predict degradation pathways (e.g., hydrolysis, oxidation) under different pH and temperature regimes. Validate predictions experimentally via accelerated stability testing (ICH guidelines) with HPLC quantification. Correlate degradation kinetics (Arrhenius plots) with computational data to identify critical stability-limiting factors. Publish simulation parameters (force fields, solvation models) for reproducibility .
Methodological Considerations
- Data Contradiction Analysis : Use Bland-Altman plots to assess agreement between datasets and principal component analysis (PCA) to identify outlier variables .
- Experimental Reproducibility : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .
- Statistical Rigor : Apply Bonferroni correction for multiple comparisons and report effect sizes (e.g., Cohen’s d) alongside p-values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
